Cas no 1421506-96-8 (1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea)

1-{[1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with cyclopentyl and thiophene moieties. Its structure incorporates a 2-methoxyethyl group, enhancing solubility and potential bioavailability. The compound's pyrazole-thiophene framework suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or GPCR modulators. The cyclopentyl group may confer metabolic stability, while the urea linkage offers hydrogen-bonding capacity, beneficial for target binding. This molecule is of interest in pharmaceutical research for its balanced lipophilicity and polar functionality, making it a candidate for further optimization in drug discovery programs.
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea structure
1421506-96-8 structure
商品名:1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
CAS番号:1421506-96-8
MF:C17H24N4O2S
メガワット:348.463062286377
CID:5403507

1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • N-[[1-Cyclopentyl-5-(2-thienyl)-1H-pyrazol-3-yl]methyl]-N′-(2-methoxyethyl)urea
    • 1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
    • インチ: 1S/C17H24N4O2S/c1-23-9-8-18-17(22)19-12-13-11-15(16-7-4-10-24-16)21(20-13)14-5-2-3-6-14/h4,7,10-11,14H,2-3,5-6,8-9,12H2,1H3,(H2,18,19,22)
    • InChIKey: WMGWKMUORYDZNT-UHFFFAOYSA-N
    • ほほえんだ: N(CC1C=C(C2SC=CC=2)N(C2CCCC2)N=1)C(NCCOC)=O

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 583.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.94±0.46(Predicted)

1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6294-0699-2mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
2mg
$88.5 2023-09-09
Life Chemicals
F6294-0699-4mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
4mg
$99.0 2023-09-09
Life Chemicals
F6294-0699-40mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
40mg
$210.0 2023-09-09
Life Chemicals
F6294-0699-15mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
15mg
$133.5 2023-09-09
Life Chemicals
F6294-0699-20mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
20mg
$148.5 2023-09-09
Life Chemicals
F6294-0699-1mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
1mg
$81.0 2023-09-09
Life Chemicals
F6294-0699-5μmol
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
5μmol
$94.5 2023-09-09
Life Chemicals
F6294-0699-3mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
3mg
$94.5 2023-09-09
Life Chemicals
F6294-0699-10mg
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
10mg
$118.5 2023-09-09
Life Chemicals
F6294-0699-2μmol
1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea
1421506-96-8
2μmol
$85.5 2023-09-09

1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea 関連文献

1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)ureaに関する追加情報

Chemical Compound CAS No. 1421506-96-8: 1-{[1-Cyclopentyl-5-(Thiophen-2-Yl)-1H-Pyrazol-3-Yl]Methyl}-3-(2-Methoxyethyl)Urea

The compound with CAS No. 1421506-96-8, known as 1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of functional groups and structural motifs, making it a promising candidate for various applications in drug discovery and development.

The cyclopentyl group, a five-membered hydrocarbon ring, contributes to the compound's stability and lipophilicity, enhancing its potential for bioavailability. The thiophene ring, a heterocyclic aromatic compound, introduces electronic properties that can influence the molecule's reactivity and interactions with biological targets. The pyrazole ring, another heterocyclic structure, is known for its ability to form hydrogen bonds and participate in π-π interactions, which are crucial for molecular recognition in biological systems.

Recent studies have focused on the biological activity of this compound, particularly its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, research has shown that the compound exhibits antiproliferative activity against certain cancer cell lines, suggesting its role in anticancer therapy. Additionally, its ability to modulate neurotransmitter systems has made it a subject of interest in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrazole ring through condensation reactions and the subsequent introduction of the cyclopentyl and thiophene substituents. The final step involves the coupling of the urea group, which is critical for achieving the desired pharmacokinetic properties.

In terms of applications, this compound has shown promise in drug delivery systems, where its structural flexibility allows for the design of targeted drug carriers. Furthermore, its ability to act as a bioisostere for other therapeutic agents makes it a valuable tool in medicinal chemistry for optimizing drug candidates.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies, providing insights into how this compound interacts with biological targets at the molecular level. These studies have highlighted key residues and binding motifs that are critical for its activity, paving the way for further optimization and rational drug design.

In conclusion, CAS No. 1421506-96-8 represents a cutting-edge compound with diverse applications in pharmaceutical research. Its unique structure, combined with recent breakthroughs in understanding its biological activity and synthesis pathways, positions it as a significant player in the development of novel therapeutic agents.

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